molecular formula C9H12IN B12951015 3-Iodo-2,4,6-trimethylaniline

3-Iodo-2,4,6-trimethylaniline

Cat. No.: B12951015
M. Wt: 261.10 g/mol
InChI Key: FOQNECQGEJMCPS-UHFFFAOYSA-N
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Description

3-Iodo-2,4,6-trimethylaniline is an organic compound with the molecular formula C9H12IN It is an aromatic amine that features an iodine atom substituted at the 3-position of the benzene ring, along with three methyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,4,6-trimethylaniline typically involves the iodination of 2,4,6-trimethylaniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a catalyst like copper(II) sulfate (CuSO4). The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,4,6-trimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Iodo-2,4,6-trimethylaniline has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials, such as conducting polymers and organic semiconductors.

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Catalysis: Utilized as a ligand in the preparation of metal complexes for catalytic reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-2,4,6-trimethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its mechanism may involve interaction with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    3-Bromo-2,4,6-trimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2,4,6-Trimethylphenol: Contains a hydroxyl group instead of an amine group, resulting in different chemical properties and uses.

Uniqueness

3-Iodo-2,4,6-trimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific synthetic transformations that are not possible with its non-iodinated analogs. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

3-iodo-2,4,6-trimethylaniline

InChI

InChI=1S/C9H12IN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3

InChI Key

FOQNECQGEJMCPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)I)C

Origin of Product

United States

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